Sec-butyl-n-butyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

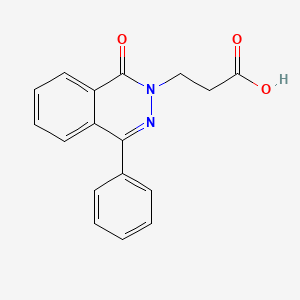

Sec-butyl-n-butyl-amine is an organic chemical compound, specifically an amine, with the formula CH3CH2CH(NH2)CH3 . It is a colorless liquid and is one of the four isomeric amines of butane, the others being n-butylamine, tert-butylamine, and isobutylamine . Sec-butylamine is chiral and can exist in either of two enantiomeric forms .

Synthesis Analysis

Sec-butylamine can be produced by the reaction of ammonia and alcohols over alumina . The process involves the reaction of ammonia with alcohols, resulting in the formation of sec-butylamine and water .

Molecular Structure Analysis

The molecular formula of sec-butyl-n-butyl-amine is C4H11N . The structure of the sec-butyl group is – CH3 – CH2 – CH(CH3) – . The s – denotes secondary because it attaches to the chain’s secondary carbon .

Chemical Reactions Analysis

Sec-butylamine exhibits reactions typical of other simple alkyl amines, such as alkylation, acylation, and condensation with carbonyls . The mass spectra of amines are dominated by alpha-cleavage, which produces an alkyl radical on a resonance-stabilized nitrogen-containing cation .

Physical And Chemical Properties Analysis

Sec-butyl-n-butyl-amine is a colorless liquid . It has a fishy, ammonia-like odor common to amines . The liquid acquires a yellow color upon storage in air . It is soluble in all organic solvents .

Aplicaciones Científicas De Investigación

Bioluminescence Assays and Imaging

Bioluminescence is a fascinating natural phenomenon, and sec-butyl-n-butyl-amine plays a role in this area. Researchers use bioluminescent reactions for gene assays, protein–protein interaction studies, and high-throughput screening (HTS) in drug discovery. Additionally, it finds applications in hygiene control, pollution analysis in ecosystems, and in vivo imaging of small mammals .

Mecanismo De Acción

Target of Action

Sec-butyl-n-butyl-amine is an organic chemical compound, specifically an amine

Mode of Action

The exact mode of action of Sec-butyl-n-butyl-amine is not well-documented. As an amine, it can participate in a variety of chemical reactions. Amines are known to act as bases, accepting protons from other molecules . This can lead to changes in the target molecules, potentially altering their function.

Direcciones Futuras

The future of synthetic chemistry, including organic synthesis, inorganic synthesis, and polymer synthesis, was briefly summarized as Ability Improvement of Synthesis and Application Enhancement of Synthesis . Based on these two topics, several future directions in synthetic chemistry are briefly discussed .

Propiedades

IUPAC Name |

N-butan-2-ylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-6-7-9-8(3)5-2/h8-9H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZXRLJDNKCYOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399716 |

Source

|

| Record name | N-(Butan-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sec-butyl-n-butyl-amine | |

CAS RN |

4444-67-1 |

Source

|

| Record name | N-(Butan-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)

![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)